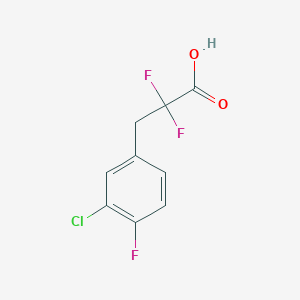
3-(3-Chloro-4-fluorophenyl)-2,2-difluoropropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Chloro-4-fluorophenyl)-2,2-difluoropropanoic acid is an organic compound characterized by the presence of chloro, fluoro, and difluoropropanoic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-4-fluorophenyl)-2,2-difluoropropanoic acid typically involves the introduction of chloro and fluoro substituents onto a phenyl ring, followed by the addition of a difluoropropanoic acid group. Common synthetic routes include:
Halogenation: Introduction of chloro and fluoro groups onto a phenyl ring using halogenating agents such as chlorine and fluorine.
Friedel-Crafts Acylation: Attachment of the difluoropropanoic acid group to the halogenated phenyl ring using acylating agents and catalysts like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and acylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloro-4-fluorophenyl)-2,2-difluoropropanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions include various substituted phenyl derivatives, oxidized or reduced forms of the compound, and coupled products with extended aromatic systems.
Scientific Research Applications
3-(3-Chloro-4-fluorophenyl)-2,2-difluoropropanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-Chloro-4-fluorophenyl)-2,2-difluoropropanoic acid involves its interaction with molecular targets, such as enzymes or receptors, through its functional groups. The chloro and fluoro substituents can enhance binding affinity and specificity, while the difluoropropanoic acid group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-fluorophenylboronic acid
- 4-Fluoro-3-chlorophenylboronic acid
- 2-Chloro-4-fluorophenylboronic acid
Uniqueness
3-(3-Chloro-4-fluorophenyl)-2,2-difluoropropanoic acid is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, combined with a difluoropropanoic acid group. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H6ClF3O2 |
|---|---|
Molecular Weight |
238.59 g/mol |
IUPAC Name |
3-(3-chloro-4-fluorophenyl)-2,2-difluoropropanoic acid |
InChI |
InChI=1S/C9H6ClF3O2/c10-6-3-5(1-2-7(6)11)4-9(12,13)8(14)15/h1-3H,4H2,(H,14,15) |
InChI Key |
DSMFPMGPNAJNKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)(F)F)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


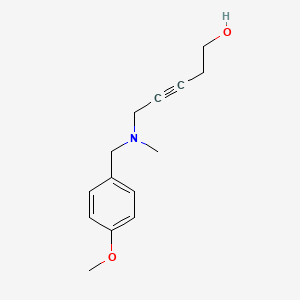
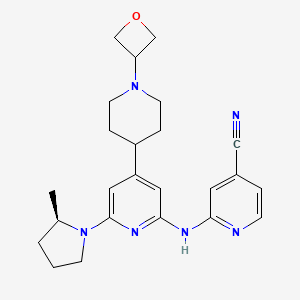
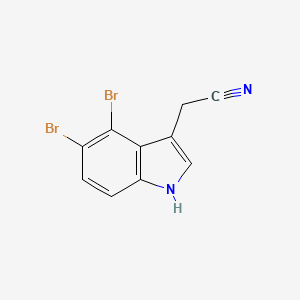
![Spiro[4.5]decane-6-carboxylic acid](/img/structure/B13083821.png)
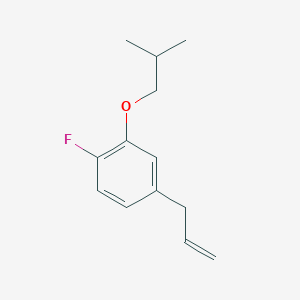
![Isoxazolo[5,4-b]pyridin-3-ylmethanol](/img/structure/B13083830.png)
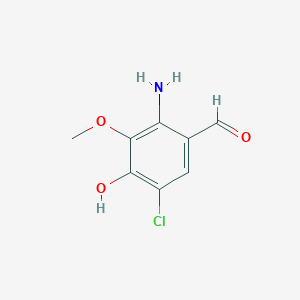


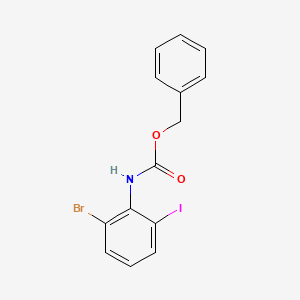


![3,3-Dimethyl-1H-pyrrolo[3,2-C]pyridin-2(3H)-one](/img/structure/B13083871.png)

